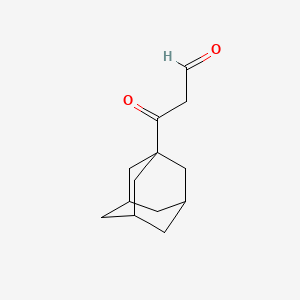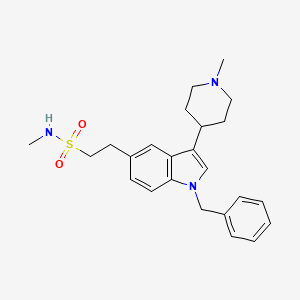
N-BenzyloxyNaratriptan-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BenzyloxyNaratriptan-d3 is a labeled triptan drug used primarily for the treatment of migraine headaches . This compound is a derivative of Naratriptan, which is a selective serotonin receptor agonist. The “d3” in its name indicates that it is a deuterated form, meaning that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the compound’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BenzyloxyNaratriptan-d3 typically involves the introduction of a benzyloxy group to the Naratriptan molecule. The process begins with the preparation of Naratriptan, followed by the protection of the amine group and subsequent introduction of the benzyloxy group. The final step involves the deprotection of the amine group to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BenzyloxyNaratriptan-d3 undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, reverting to Naratriptan.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Naratriptan.
Substitution: Various substituted Naratriptan derivatives depending on the nucleophile used.
Scientific Research Applications
N-BenzyloxyNaratriptan-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Naratriptan.
Biology: Employed in biological studies to understand the interaction of Naratriptan with serotonin receptors.
Medicine: Utilized in clinical research to develop new migraine treatments and to study the efficacy and safety of Naratriptan.
Industry: Applied in the pharmaceutical industry for the development and quality control of migraine medications.
Mechanism of Action
N-BenzyloxyNaratriptan-d3 exerts its effects by acting as a selective agonist for serotonin (5-HT1) receptors, particularly the 5-HT1B and 5-HT1D subtypes. By binding to these receptors, it inhibits the release of pro-inflammatory neuropeptides and causes vasoconstriction of cranial blood vessels, thereby alleviating migraine symptoms. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its pharmacokinetics in greater detail .
Comparison with Similar Compounds
Similar Compounds
Naratriptan: The parent compound, used for the treatment of migraines.
Sumatriptan: Another triptan drug with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Similar to Naratriptan but with a faster onset of action.
Uniqueness
N-BenzyloxyNaratriptan-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms makes the compound more stable and allows for precise tracing in metabolic studies, offering insights that are not possible with non-deuterated analogs .
Properties
CAS No. |
894351-87-2 |
|---|---|
Molecular Formula |
C24H31N3O2S |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[1-benzyl-3-(1-methylpiperidin-4-yl)indol-5-yl]-N-methylethanesulfonamide |
InChI |
InChI=1S/C24H31N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-9,16,18,21,25H,10-15,17H2,1-2H3 |
InChI Key |
MMMCMFIZEQDFST-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

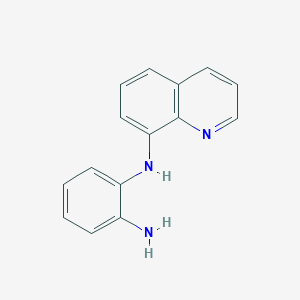
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
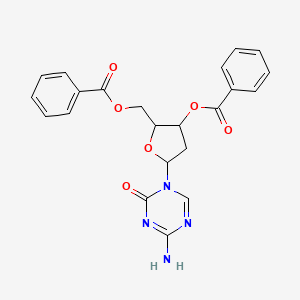
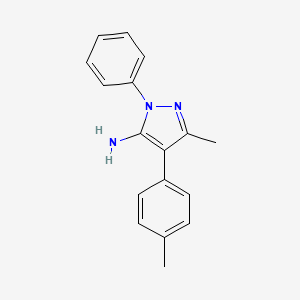


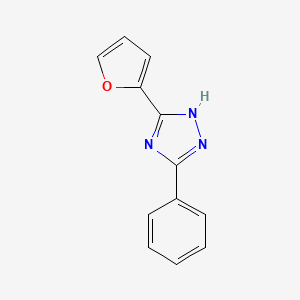
![acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12110024.png)
